Cas no 2137607-53-3 (1-(azetidin-3-yl)-N-2-(pyrrolidin-3-yl)ethyl-1H-pyrazol-5-amine)

1-(azetidin-3-yl)-N-2-(pyrrolidin-3-yl)ethyl-1H-pyrazol-5-amine 化学的及び物理的性質
名前と識別子
-
- 1-(azetidin-3-yl)-N-2-(pyrrolidin-3-yl)ethyl-1H-pyrazol-5-amine
- 2137607-53-3
- 1-(azetidin-3-yl)-N-[2-(pyrrolidin-3-yl)ethyl]-1H-pyrazol-5-amine
- EN300-1130854
-
- インチ: 1S/C12H21N5/c1-4-13-7-10(1)2-5-15-12-3-6-16-17(12)11-8-14-9-11/h3,6,10-11,13-15H,1-2,4-5,7-9H2
- InChIKey: OQQPTIIJWYQTIC-UHFFFAOYSA-N
- ほほえんだ: N1CCC(CCNC2=CC=NN2C2CNC2)C1
計算された属性
- せいみつぶんしりょう: 235.17969569g/mol
- どういたいしつりょう: 235.17969569g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 5
- 複雑さ: 243
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 53.9Ų
- 疎水性パラメータ計算基準値(XlogP): 0.2
1-(azetidin-3-yl)-N-2-(pyrrolidin-3-yl)ethyl-1H-pyrazol-5-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1130854-1g |
1-(azetidin-3-yl)-N-[2-(pyrrolidin-3-yl)ethyl]-1H-pyrazol-5-amine |
2137607-53-3 | 95% | 1g |
$1414.0 | 2023-10-26 | |
Enamine | EN300-1130854-0.25g |
1-(azetidin-3-yl)-N-[2-(pyrrolidin-3-yl)ethyl]-1H-pyrazol-5-amine |
2137607-53-3 | 95% | 0.25g |
$1300.0 | 2023-10-26 | |
Enamine | EN300-1130854-2.5g |
1-(azetidin-3-yl)-N-[2-(pyrrolidin-3-yl)ethyl]-1H-pyrazol-5-amine |
2137607-53-3 | 95% | 2.5g |
$2771.0 | 2023-10-26 | |
Enamine | EN300-1130854-10g |
1-(azetidin-3-yl)-N-[2-(pyrrolidin-3-yl)ethyl]-1H-pyrazol-5-amine |
2137607-53-3 | 95% | 10g |
$6082.0 | 2023-10-26 | |
Enamine | EN300-1130854-1.0g |
1-(azetidin-3-yl)-N-[2-(pyrrolidin-3-yl)ethyl]-1H-pyrazol-5-amine |
2137607-53-3 | 1g |
$1414.0 | 2023-06-09 | ||
Enamine | EN300-1130854-10.0g |
1-(azetidin-3-yl)-N-[2-(pyrrolidin-3-yl)ethyl]-1H-pyrazol-5-amine |
2137607-53-3 | 10g |
$6082.0 | 2023-06-09 | ||
Enamine | EN300-1130854-5g |
1-(azetidin-3-yl)-N-[2-(pyrrolidin-3-yl)ethyl]-1H-pyrazol-5-amine |
2137607-53-3 | 95% | 5g |
$4102.0 | 2023-10-26 | |
Enamine | EN300-1130854-0.05g |
1-(azetidin-3-yl)-N-[2-(pyrrolidin-3-yl)ethyl]-1H-pyrazol-5-amine |
2137607-53-3 | 95% | 0.05g |
$1188.0 | 2023-10-26 | |
Enamine | EN300-1130854-0.1g |
1-(azetidin-3-yl)-N-[2-(pyrrolidin-3-yl)ethyl]-1H-pyrazol-5-amine |
2137607-53-3 | 95% | 0.1g |
$1244.0 | 2023-10-26 | |
Enamine | EN300-1130854-0.5g |
1-(azetidin-3-yl)-N-[2-(pyrrolidin-3-yl)ethyl]-1H-pyrazol-5-amine |
2137607-53-3 | 95% | 0.5g |
$1357.0 | 2023-10-26 |
1-(azetidin-3-yl)-N-2-(pyrrolidin-3-yl)ethyl-1H-pyrazol-5-amine 関連文献
-
Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
-
Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
-
Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
-
Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
-
Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
-
Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
-
10. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
1-(azetidin-3-yl)-N-2-(pyrrolidin-3-yl)ethyl-1H-pyrazol-5-amineに関する追加情報
1-(Azetidin-3-yl)-N-2-(Pyrrolidin-3-yl)ethyl-1H-pyrazol-5-amine: A Novel Compound with Potential Therapeutic Applications
1-(Azetidin-3-yl)-N-2-(Pyrrolidin-3-yl)ethyl-1H-pyrazol-5-amine (CAS No. 2137607-53-3) is a promising compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound, characterized by its azetidine and pyrrolidine moieties, exhibits a high degree of structural complexity and functional versatility, making it a valuable candidate for various pharmacological studies.
The azetidine and pyrrolidine rings in the structure of 1-(azetidin-3-yl)-N-2-(pyrrolidin-3-yl)ethyl-1H-pyrazol-5-amine contribute to its unique pharmacological properties. Azetidine, a four-membered heterocyclic ring, is known for its ability to enhance the binding affinity and selectivity of molecules to specific receptors. Pyrrolidine, on the other hand, is a five-membered heterocyclic ring that can improve the solubility and bioavailability of compounds. The combination of these rings in a single molecule can lead to enhanced pharmacokinetic and pharmacodynamic profiles.
Recent studies have shown that 1-(azetidin-3-yl)-N-2-(pyrrolidin-3-yl)ethyl-1H-pyrazol-5-amine exhibits potent activity against various biological targets. For instance, it has been reported to have significant anti-inflammatory effects by modulating the activity of key inflammatory mediators such as cytokines and chemokines. This makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory properties, 1-(azetidin-3-yl)-N-2-(pyrrolidin-3-yl)ethyl-1H-pyrazol-5-amine has also shown promise in neuropharmacology. Research has indicated that this compound can interact with specific neurotransmitter receptors, particularly those involved in the regulation of mood and cognitive function. This suggests that it may have therapeutic potential in the treatment of neurological disorders such as depression and anxiety.
The pyrazole moiety in the structure of 1-(azetidin-3-yl)-N-2-(pyrrolidin-3-yl)ethyl-1H-pyrazol-5-amine is another key feature that contributes to its biological activity. Pyrazoles are known for their ability to form hydrogen bonds and π-stacking interactions with target proteins, which can enhance their binding affinity and selectivity. This property makes pyrazoles particularly useful in drug design for developing highly specific and potent therapeutic agents.
Clinical trials are currently underway to evaluate the safety and efficacy of 1-(azetidin-3-yL)-N 2 (pyrrolidin 3 yl)ethyl 1H pyrazol 5 amine in various therapeutic settings. Preliminary results from phase I trials have shown that the compound is well-tolerated by patients with minimal side effects. These findings are encouraging and suggest that further clinical development is warranted.
In conclusion, 1-(azetidin 3 yl) N 2 (pyrrolidin 3 yl)ethyl 1H pyrazol 5 amine (CAS No. 2137607 53 3) represents a promising new compound with a wide range of potential therapeutic applications. Its unique structural features, including the azetidine, pyrrolidine, and pyrazole moieties, contribute to its high biological activity and pharmacological versatility. Ongoing research and clinical trials will continue to explore its full potential as a novel therapeutic agent in the treatment of various diseases.
2137607-53-3 (1-(azetidin-3-yl)-N-2-(pyrrolidin-3-yl)ethyl-1H-pyrazol-5-amine) 関連製品
- 1806026-00-5(2-(Difluoromethyl)-4-iodo-3-(trifluoromethoxy)pyridine-5-carboxylic acid)
- 1807263-89-3(2-Cyano-4-ethyl-3-iodobenzenesulfonyl chloride)
- 68049-21-8(5-(4-Fluorophenyl)pyrimidine)
- 1368180-70-4(2-Methylindolizin-6-amine)
- 171670-07-8(6-({[(tert-butoxy)carbonyl]amino}methyl)pyridine-2-carboxylic acid)
- 2108550-91-8(3-(8-Methyl-1,2,3,4-tetrahydro-5H-pyrido4,3-bindol-5-yl)propanoic acid hydrochloride)
- 1820580-56-0(2-Piperidinone, 5-amino-1-methyl-6-(1-methyl-1H-pyrazol-5-yl)-, (5R,6R)-)
- 849899-30-5(2-({[(2-chlorophenyl)carbamoyl]methyl}(methyl)amino)-N-(1-cyanocyclopentyl)acetamide)
- 642093-75-2(Cholest-5-ene-3,24,26-triol, (3b,24S)-)
- 1303587-87-2(1-oxa-6-azaspiro[3.3]heptane; trifluoroacetic acid)